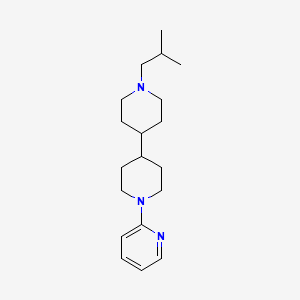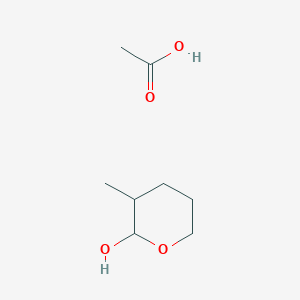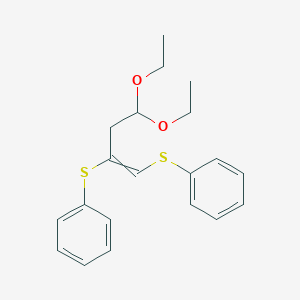
1-(2-Methylpropyl)-1'-(pyridin-2-yl)-4,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines. These compounds are characterized by the presence of two piperidine rings, which are six-membered nitrogen-containing heterocycles. The presence of a pyridinyl group and a methylpropyl group further adds to the complexity and potential functionality of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Bipiperidine Core: This can be achieved through the coupling of two piperidine units using a suitable linker.
Introduction of the Pyridinyl Group: This step may involve the use of pyridine derivatives and appropriate catalysts to attach the pyridinyl group to the bipiperidine core.
Addition of the Methylpropyl Group: This can be done through alkylation reactions using methylpropyl halides or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor interactions due to its structural similarity to neurotransmitters.
Medicine: Possible applications in drug development, particularly in designing compounds that interact with the central nervous system.
Industry: Use as an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity. The pyridinyl group could play a role in binding to specific sites, while the bipiperidine core might influence the overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylpropyl)-4,4’-bipiperidine: Lacks the pyridinyl group, which might reduce its binding affinity to certain targets.
1-(Pyridin-2-yl)-4,4’-bipiperidine: Lacks the methylpropyl group, potentially affecting its hydrophobic interactions.
Uniqueness
1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is unique due to the combination of the bipiperidine core with both a pyridinyl and a methylpropyl group. This unique structure might confer specific binding properties and reactivity that are not present in similar compounds.
Properties
CAS No. |
648895-94-7 |
|---|---|
Molecular Formula |
C19H31N3 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
2-[4-[1-(2-methylpropyl)piperidin-4-yl]piperidin-1-yl]pyridine |
InChI |
InChI=1S/C19H31N3/c1-16(2)15-21-11-6-17(7-12-21)18-8-13-22(14-9-18)19-5-3-4-10-20-19/h3-5,10,16-18H,6-9,11-15H2,1-2H3 |
InChI Key |
JNYOTSJORFNPST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)C2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)

![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)

![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)

![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)

![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)
![But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)](/img/structure/B12599910.png)

